molecular formula C6H3BrClNO4S B1288768 4-Bromo-3-nitrobenzenesulfonyl chloride CAS No. 4750-22-5

4-Bromo-3-nitrobenzenesulfonyl chloride

Cat. No.: B1288768
CAS No.: 4750-22-5
M. Wt: 300.51 g/mol
InChI Key: OHJQQLFBGSDTEY-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a nitro group at the 3-position. This compound is primarily used in organic synthesis and as an intermediate in the preparation of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitrobenzenesulfonyl chloride typically involves the sulfonation of 4-bromo-3-nitrobenzene. The process can be summarized as follows:

    Starting Material: 4-Bromo-3-nitrobenzene.

    Sulfonation: The starting material is treated with chlorosulfonic acid (ClSO3H) at elevated temperatures (around 90°C) for several hours.

    Isolation: The reaction mixture is then cooled and poured into ice water.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.

    Reduction: Formation of 4-bromo-3-aminobenzenesulfonyl chloride.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Bromo-3-nitrobenzenesulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials and polymers.

    Biochemistry: Used in the modification of biomolecules for research purposes

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrobenzenesulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The nitro and bromo substituents on the benzene ring influence the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrobenzenesulfonyl chloride
  • 4-Chloro-3-nitrobenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride

Uniqueness

4-Bromo-3-nitrobenzenesulfonyl chloride is unique due to the presence of both bromine and nitro substituents on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity in chemical reactions compared to other sulfonyl chlorides. The bromine atom allows for further functionalization through coupling reactions, while the nitro group can be reduced to an amino group, providing versatility in synthetic applications .

Properties

IUPAC Name

4-bromo-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJQQLFBGSDTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4750-22-5
Record name 4-bromo-3-nitrobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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